molecular formula C18H12ClN7O3 B2369457 N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide CAS No. 881073-47-8

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide

Cat. No.: B2369457
CAS No.: 881073-47-8
M. Wt: 409.79
InChI Key: DARBDDQONSSKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a pyrazolopyrimidine derivative characterized by a 4-chlorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine scaffold and a 3-nitrobenzohydrazide moiety at position 2. Key features likely include:

  • Molecular formula: Estimated as C₁₉H₁₄ClN₇O₃ (based on substitution of methyl with nitro in K405-3971).
  • Polarity: The nitro group increases polarity compared to methyl, reducing logP (predicted <4.1) and enhancing hydrogen-bonding capacity .
  • Bioactivity: The nitro group may enhance interactions with microbial or kinase targets, as seen in related antimicrobial and kinase-inhibiting analogs .

Properties

IUPAC Name

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN7O3/c19-12-4-6-13(7-5-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-2-1-3-14(8-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARBDDQONSSKSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . The final step involves the condensation of the pyrazolo[3,4-d]pyrimidine derivative with 3-nitrobenzohydrazide under appropriate conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituent (R) Molecular Formula Molecular Weight logP Melting Point (°C) Key References
Target Compound (3-Nitrobenzohydrazide) 3-Nitrobenzohydrazide C₁₉H₁₄ClN₇O₃ ~435.8 (calc.) <4.1* Not reported -
K405-3971 (3-Methylbenzohydrazide) 3-Methylbenzohydrazide C₁₉H₁₅ClN₆O 378.82 4.111 Not reported
1n (Bisarylurea) 2-Fluoro-5-(CF₃)phenyl C₂₀H₁₃F₄N₇O 467.35 Not reported 178.4–179.0
4h (Pyrazolo[3,4-b]pyridine) 4-Nitrophenylacetamide C₂₇H₂₀ClN₅O₄ 513.93 Not reported 231–233
3j (Benzothiazole-Pyrazolo) N,N-Dimethylaniline C₂₃H₂₀N₆S 412.51 Not reported Not reported

Notes:

  • logP : The nitro group in the target compound reduces hydrophobicity compared to methyl (K405-3971) .
  • Melting Points : Nitro-substituted analogs (e.g., 4h) exhibit higher melting points (>230°C) due to increased polarity and intermolecular interactions .
Antimicrobial Activity
  • Benzothiazole Derivatives (3a, 3d, 3h-j): Demonstrated significant activity against P. aeruginosa and C. albicans. Substituents like 4-chlorophenyl and 3-nitrophenyl enhanced potency, suggesting nitro groups may improve antimicrobial efficacy .
Kinase Inhibition
  • Bisarylureas (1n, 1r) : Act as pan-RAF inhibitors, with 1r showing a melting point >350°C, highlighting thermal stability. The hydrazide group in the target compound may offer alternative binding modes compared to ureas .
Anti-inflammatory Activity
  • Compound 3j : Exhibited analgesic and anti-inflammatory effects with low ulcerogenicity. Nitro groups in the target compound could modulate COX inhibition similarly to NSAIDs .

Biological Activity

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16ClN5O3
  • Molecular Weight : 373.79 g/mol
  • CAS Number : 5334-60-1
  • Structure : The compound features a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl substituent and a nitrobenzohydrazide moiety.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit various kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of tumor growth in cancer models.
  • Antioxidant Properties : It exhibits antioxidant activity, which helps in reducing oxidative stress and may contribute to its protective effects against cellular damage.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Mechanism : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound also displays antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
205040
503070

Case Study 2: Antimicrobial Activity

In a separate study assessing the antimicrobial effects against Staphylococcus aureus, the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating strong antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.